3-Dodecene

描述

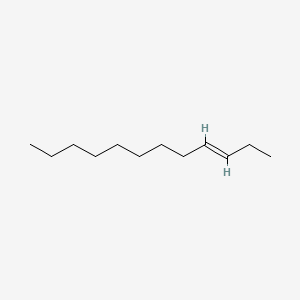

Structure

3D Structure

属性

IUPAC Name |

(E)-dodec-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8-12H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTSXAIICPDFKI-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015936 | |

| Record name | (E)-3-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2030-83-3, 7239-23-8, 7206-14-6 | |

| Record name | 3-Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Dodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodec-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 3-Dodecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dodecene, a long-chain alkene with the chemical formula C₁₂H₂₄, is a molecule of interest in various fields of chemical research and development. Its utility stems from the presence of a carbon-carbon double bond, which serves as a reactive site for a multitude of chemical transformations. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, focusing on its isomers, reactivity, and analytical characterization. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and application of this compound.

Chemical and Physical Properties

This compound exists as two geometric isomers, (E)-3-Dodecene (trans) and (Z)-3-Dodecene (cis), which exhibit distinct physical properties due to their different spatial arrangements. While experimental data for some properties are limited, a combination of predicted and available data provides a solid foundation for its characterization.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄ | [1][2] |

| Molecular Weight | 168.32 g/mol | [1][2] |

Isomer-Specific Properties

Quantitative data for the physical properties of the (E) and (Z) isomers of this compound are summarized below. It is important to note that much of the available data is predicted or estimated.

| Property | (E)-3-Dodecene | (Z)-3-Dodecene |

| CAS Number | 7206-14-6 | 7239-23-8 |

| Boiling Point | 212.2 ± 7.0 °C (Predicted) | 207.3 °C (Estimated) |

| Density | 0.764 ± 0.06 g/cm³ (Predicted) | 0.7761 g/cm³ (Estimated) |

| Melting Point | -38.4 °C (Estimated) | -38.4 °C (Estimated) |

| Water Solubility | Insoluble (general alkene property) | 0.1315 mg/L @ 25 °C (Estimated)[3] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, ether) | Soluble in nonpolar solvents (e.g., benzene, ether)[4] |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties and for the analytical characterization of this compound are outlined below. These are generalized procedures that can be adapted for specific laboratory settings.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus or a micro-boiling point method.

Protocol:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density of this compound can be determined by measuring the mass of a known volume of the liquid.

Protocol:

-

Mass Measurement: Weigh a clean, dry pycnometer (or a graduated cylinder for less precise measurements).

-

Volume Measurement: Fill the pycnometer with this compound to a calibrated mark.

-

Final Mass Measurement: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the isomers of this compound and any impurities.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as hexane.

-

Injection: Inject a small volume of the sample into the GC.

-

Separation: The sample is vaporized and travels through a capillary column, where the isomers are separated based on their boiling points and interactions with the stationary phase.

-

Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each isomer, allowing for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and stereochemistry of the this compound isomers.

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, will confirm the connectivity of the atoms and the cis or trans configuration of the double bond.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the chemistry of its carbon-carbon double bond. As an internal alkene, it undergoes a variety of addition reactions.

Key Reactions of this compound

-

Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), this compound can be reduced to dodecane.

-

Halogenation: this compound reacts with halogens (e.g., Br₂, Cl₂) to form 3,4-dihalododecanes.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond yields 3-halo and 4-halododecanes.

-

Hydration: In the presence of an acid catalyst, water can add across the double bond to form 3-dodecanol and 4-dodecanol.

-

Oxidation: this compound can be oxidized by reagents such as potassium permanganate or ozone to yield various products, including diols, aldehydes, ketones, or carboxylic acids, depending on the reaction conditions.

Synthesis of this compound

One common laboratory synthesis of alkenes like this compound involves the Wittig reaction or the Julia-Kocienski olefination, which allow for the stereoselective formation of either the (E) or (Z) isomer.

Biological Activity

While direct studies on the biological activity of this compound are limited, related C12 unsaturated alcohols, such as (E)-3-Dodecenol, are known to function as insect pheromones. This suggests that this compound and its derivatives could be of interest in the study of chemical ecology and as potential pest management agents. (E)-3-dodecene has been identified as a human metabolite.[5]

Visualizations

Caption: Overview of this compound isomers, properties, and reactions.

Caption: Workflow for the experimental analysis of this compound.

References

- 1. (Z)-3-dodecene | C12H24 | CID 5364450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-Dodecene | C12H24 | CID 5362826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemistwizards.com [chemistwizards.com]

- 5. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]

A Deep Dive into the Relative Stability of (E)-3-Dodecene and (Z)-3-Dodecene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the geometric isomers of 3-dodecene: (E)-3-dodecene and (Z)-3-dodecene. Intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, this document synthesizes fundamental principles of alkene stability, presents available thermochemical data, and outlines the experimental protocols for determining these properties.

Core Principles of Alkene Stability

The stability of alkenes is primarily influenced by two key factors: the degree of substitution of the double bond and the steric strain imparted by the substituents. Generally, more substituted alkenes are more stable due to hyperconjugation, a stabilizing interaction between the π-system of the double bond and the σ-bonds of adjacent alkyl groups.

For disubstituted alkenes like this compound, the geometric arrangement of the substituents around the double bond becomes the dominant factor in determining relative stability. The (E) isomer (trans), where the alkyl chains are on opposite sides of the double bond, is generally more stable than the (Z) isomer (cis), where the alkyl chains are on the same side. This increased stability of the (E) isomer is attributed to the minimization of steric strain, as the bulky alkyl groups are positioned further apart, reducing van der Waals repulsion.

Quantitative Analysis of Isomer Stability

The relative stability of alkene isomers can be quantified by comparing their standard enthalpies of formation (ΔH°f) or their heats of hydrogenation (ΔH°hydrog). A more negative (or less positive) enthalpy of formation indicates a more stable compound. Conversely, a less exothermic heat of hydrogenation signifies a more stable alkene, as less energy is released when the double bond is saturated to form the corresponding alkane (dodecane in this case).

Table 1: Estimated Thermochemical Data for this compound Isomers

| Property | (E)-3-Dodecene (trans) | (Z)-3-Dodecene (cis) | Estimated Difference [(E) - (Z)] |

| Enthalpy of Formation (gas) | ~ -180 kJ/mol | ~ -176 kJ/mol | ~ -4 kJ/mol |

| Heat of Hydrogenation | ~ -121 kJ/mol | ~ -125 kJ/mol | ~ -4 kJ/mol |

Note: The values presented in this table are estimations based on the well-established trends for shorter-chain alkene isomers. The hydrogenation of both isomers yields n-dodecane.

The energy relationship between the two isomers and their common hydrogenation product, n-dodecane, is visually represented in the following energy diagram.

Caption: Energy diagram illustrating the relative stabilities.

Experimental Determination of Alkene Stability

The relative stabilities of (E)-3-dodecene and (Z)-3-dodecene can be determined experimentally through two primary methods: measurement of the heat of hydrogenation via calorimetry and analysis of the equilibrium concentrations of the isomers.

Experimental Protocol 1: Determination of Heat of Hydrogenation via Bomb Calorimetry

This protocol outlines the determination of the heat of combustion, from which the enthalpy of formation can be calculated. The difference in the heats of formation of the two isomers provides their relative stability.

Objective: To measure the heat of combustion (ΔH°c) of (E)-3-dodecene and (Z)-3-dodecene to determine their standard enthalpies of formation (ΔH°f).

Apparatus:

-

Oxygen bomb calorimeter

-

Pellet press

-

High-precision thermometer (±0.001 °C)

-

Ignition unit

-

Crucible

-

Analytical balance

Procedure:

-

Calibration: The calorimeter is calibrated by combusting a known mass of a standard substance (e.g., benzoic acid) with a certified heat of combustion. This determines the heat capacity of the calorimeter.

-

Sample Preparation: A precise mass (approximately 1 gram) of the liquid alkene is weighed into the crucible. A known length of ignition wire is attached to the electrodes, with the wire in contact with the sample.

-

Assembly and Pressurization: The crucible is placed in the bomb, which is then sealed. The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetry: The bomb is submerged in a known volume of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the ignition wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion is calculated using the heat capacity of the calorimeter and the temperature change. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the sample contains sulfur), and for the heat of combustion of the ignition wire.

-

Calculation of ΔH°f: The standard enthalpy of formation is calculated from the heat of combustion using Hess's law, with the known standard enthalpies of formation of CO₂ and H₂O.

The workflow for this experimental determination is outlined below.

Caption: Workflow for bomb calorimetry.

Experimental Protocol 2: Determination of Relative Stability via Isomerization Equilibrium

This method directly measures the relative stability of the isomers by establishing a chemical equilibrium between them.

Objective: To determine the equilibrium constant (Keq) for the isomerization of (Z)-3-dodecene to (E)-3-dodecene.

Apparatus:

-

Reaction vessel (e.g., sealed tube or flask with reflux condenser)

-

Heating and stirring apparatus

-

Gas chromatograph (GC) with a suitable column

-

NMR spectrometer

Procedure:

-

Reaction Setup: A known amount of either pure (Z)-3-dodecene or (E)-3-dodecene (or a mixture of both) is placed in the reaction vessel with a suitable solvent and a catalyst. Catalysts for alkene isomerization can include strong acids, certain transition metal complexes, or iodine.

-

Equilibration: The mixture is heated and stirred for a sufficient period to allow the isomerization reaction to reach equilibrium. The time required for equilibration should be determined by preliminary experiments, taking samples at various time points and analyzing them until the isomer ratio becomes constant.

-

Sampling and Analysis: At equilibrium, a sample of the reaction mixture is taken and quenched (e.g., by cooling and neutralizing the catalyst) to prevent further isomerization. The relative concentrations of the (E) and (Z) isomers are determined using gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculation of Keq: The equilibrium constant is calculated as the ratio of the concentration of the (E) isomer to the concentration of the (Z) isomer: Keq = [(E)-3-dodecene] / [(Z)-3-dodecene].

-

Thermodynamic Calculation: The difference in Gibbs free energy (ΔG°) between the isomers is calculated from the equilibrium constant using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin. The enthalpy difference (ΔH°), which is the primary measure of relative stability, can be determined by measuring Keq at several different temperatures and creating a van 't Hoff plot (ln(Keq) vs. 1/T).

The logical relationship for determining stability from equilibrium is as follows.

Caption: Logic for stability from equilibrium.

Conclusion

Based on fundamental principles of organic chemistry and data from analogous compounds, (E)-3-dodecene is thermodynamically more stable than (Z)-3-dodecene. This is due to the reduced steric hindrance between the alkyl chains in the (E) configuration. The energy difference is estimated to be approximately 4-6 kJ/mol. This relative stability can be experimentally verified and quantified through bomb calorimetry to determine heats of formation or by establishing a catalyzed isomerization equilibrium to measure the free energy difference between the two isomers. The detailed protocols provided herein offer a robust framework for conducting such investigations.

An In-depth Technical Guide to the Stereoselective Synthesis of cis- and trans-3-Dodecene Isomers

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-(Z)-3-dodecene and trans-(E)-3-dodecene. These isomers are of interest in various fields of chemical research, including the development of pharmaceuticals and agrochemicals. This document details established synthetic methodologies, including the partial reduction of alkynes and olefination reactions such as the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions. Detailed experimental protocols, quantitative data on reaction yields and stereoselectivity, and visualizations of reaction pathways are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction

The precise control of double bond geometry is a cornerstone of modern organic synthesis. The cis (Z) and trans (E) isomers of 3-dodecene serve as important synthetic intermediates and possess distinct physical and chemical properties. Their stereoselective synthesis is crucial for accessing specific molecular architectures and functionalities. This guide explores the primary synthetic routes to both isomers, with a focus on practical experimental procedures and a comparative analysis of their efficiency and stereochemical outcomes.

Synthesis of cis-(Z)-3-Dodecene

The synthesis of cis-alkenes is most commonly achieved through the partial hydrogenation of an alkyne precursor or via specific olefination strategies that favor the formation of the Z-isomer.

Partial Hydrogenation of 3-Dodecyne using Lindlar's Catalyst

The partial hydrogenation of alkynes to cis-alkenes is a widely employed transformation.[1] This is achieved using a "poisoned" catalyst, most notably Lindlar's catalyst, which consists of palladium supported on calcium carbonate and deactivated with lead acetate and quinoline.[2] This deactivation prevents the further reduction of the initially formed cis-alkene to the corresponding alkane.[1] The reaction proceeds via the syn-addition of hydrogen across the triple bond.[3]

This protocol is adapted from the procedure for the selective hydrogenation of 3-decyn-1-ol.[2]

-

Materials:

-

3-Dodecyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (optional, for enhanced selectivity)

-

Hexane (or another suitable solvent like ethanol or ethyl acetate)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-dodecyne in hexane.

-

Carefully add Lindlar's catalyst (5-10 wt% relative to the 3-dodecyne). For substrates prone to over-reduction, 1-2 drops of quinoline can be added to further deactivate the catalyst.[2]

-

Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon setup).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Evacuate the flask again and introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).[2]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with hexane.

-

Concentrate the filtrate under reduced pressure to yield crude (Z)-3-dodecene.

-

Purify the product by flash column chromatography on silica gel if necessary.

-

Wittig Reaction with Non-Stabilized Ylides

The Wittig reaction is a versatile method for alkene synthesis from an aldehyde or ketone and a phosphorus ylide.[4] The use of non-stabilized ylides, typically derived from alkyl halides, generally leads to the preferential formation of the (Z)-alkene.[5]

This protocol is based on the general procedure for Wittig reactions with non-stabilized ylides.[4]

-

Materials:

-

Propyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Nonanal

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere, add propyltriphenylphosphonium bromide.

-

Add anhydrous THF to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise with vigorous stirring. The formation of a characteristic orange-red color indicates ylide formation.[4]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C.

-

Add a solution of nonanal in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel to isolate (Z)-3-dodecene.

-

Synthesis of trans-(E)-3-Dodecene

The synthesis of trans-alkenes is typically accomplished through the reduction of an alkyne using dissolving metals or through olefination methods that favor the formation of the more thermodynamically stable E-isomer.

Dissolving Metal Reduction of 3-Dodecyne

The reduction of alkynes with sodium or lithium metal in liquid ammonia at low temperatures is a classic and highly effective method for producing trans-alkenes.[6] The reaction proceeds through a radical anion intermediate, and the stereochemical outcome is dictated by the greater stability of the trans-vinylic radical and anion intermediates.[7]

This protocol is adapted from the procedure for the reduction of a protected 3-dodecyn-1-ol.

-

Materials:

-

3-Dodecyne

-

Liquid ammonia (NH₃)

-

Sodium metal (Na)

-

Anhydrous diethyl ether or THF

-

Ammonium chloride (solid)

-

-

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.

-

Add small pieces of sodium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[6]

-

Add a solution of 3-dodecyne in anhydrous diethyl ether dropwise.

-

Stir the reaction at -78 °C to -33 °C for several hours, monitoring by TLC or GC.

-

Upon completion, quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the residue, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (E)-3-dodecene.

-

Purify by flash column chromatography on silica gel if necessary.

-

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. This method generally provides excellent selectivity for the (E)-alkene.[5] The water-soluble phosphate byproduct is also easier to remove during workup compared to the triphenylphosphine oxide from a Wittig reaction.[5]

This protocol describes the synthesis of the ethyl ester of the C14 carboxylic acid, which upon reduction would yield a derivative of 3-dodecen-1-ol. A similar procedure using an appropriate phosphonate would yield this compound directly. This protocol is adapted from a large-scale synthesis of (E)-3-dodecen-1-ol.[8]

-

Materials:

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Nonanal

-

-

Procedure:

-

Ylide Preparation:

-

To a flame-dried, nitrogen-purged reactor, add sodium hydride. Wash the NaH with dry hexanes to remove the mineral oil and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of triethyl phosphonoacetate in dry THF dropwise over 1-2 hours.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

-

Olefination:

-

Cool the ylide solution to 0 °C.

-

Add a solution of nonanal in dry THF dropwise over 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Workup:

-

Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[9][10] This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone.[11] The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often leads to high E-selectivity.[10]

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for the synthesis of this compound isomers and analogous compounds. It is important to note that specific results can vary based on the exact reaction conditions and the purity of the starting materials.

Table 1: Synthesis of cis-(Z)-3-Dodecene and Analogs

| Method | Substrate | Product | Yield (%) | Z:E Ratio | Reference |

| Lindlar Hydrogenation | 3-Hexyn-1-ol | (Z)-3-Hexen-1-ol | >99 (conversion) | >95:5 | [7] |

| Wittig Reaction (non-stabilized ylide) | Nonanal + Propyltriphenylphosphonium bromide | (Z)-3-Dodecene | Typically moderate to good | Predominantly Z | [5] |

Table 2: Synthesis of trans-(E)-3-Dodecene and Analogs

| Method | Substrate | Product | Yield (%) | E:Z Ratio | Reference |

| Sodium/Ammonia Reduction | 5-Decyne | trans-5-Decene | Good (>80%) | Predominantly E | [6] |

| Horner-Wadsworth-Emmons | Nonanal + Triethyl Phosphonoacetate | Ethyl (E)-3-dodecenoate | Good | Highly E-selective | [8] |

| Julia-Kocienski Olefination | Aldehyde + PT-sulfone | (E)-Alkene | Good to excellent | Highly E-selective | [9][10] |

Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows and reaction pathways described in this guide.

Conclusion

The stereoselective synthesis of cis- and trans-3-dodecene can be effectively achieved through a variety of well-established synthetic methods. The choice of the optimal synthetic route depends on factors such as the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis. For the synthesis of (Z)-3-dodecene, the partial hydrogenation of 3-dodecyne using Lindlar's catalyst offers a reliable and high-yielding approach. Alternatively, the Wittig reaction with a non-stabilized ylide provides a convergent route. For the synthesis of (E)-3-dodecene, the dissolving metal reduction of 3-dodecyne is a highly stereoselective method. Olefination reactions such as the Horner-Wadsworth-Emmons and Julia-Kocienski reactions also provide excellent E-selectivity and are often preferred due to milder reaction conditions and easier purification. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize these valuable isomeric compounds.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Triethyl phosphonoacetate - Enamine [enamine.net]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 11. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

3-Dodecene structural formula and isomers

An In-depth Technical Guide on 3-Dodecene: Structural Formula and Isomers

Abstract

This compound, an unsaturated hydrocarbon with the chemical formula C₁₂H₂₄, is a molecule of interest in various fields of chemical research due to its isomeric complexity and potential as a synthetic intermediate. This technical guide provides a comprehensive overview of the structural formula of this compound and its associated isomers. It details the stereoisomeric (E/Z) forms and discusses the broader categories of constitutional isomers. Key physicochemical properties are summarized, and generalized experimental protocols for synthesis and characterization are presented to aid researchers, scientists, and drug development professionals.

Structural Formula of this compound

This compound is an alkene consisting of a twelve-carbon chain with a single double bond located between the third and fourth carbon atoms.[1] Its molecular formula is C₁₂H₂₄, and it has a molecular weight of approximately 168.32 g/mol .[2][3] The presence of the carbon-carbon double bond is the key functional group, which dictates its reactivity and gives rise to its isomeric forms.

The basic connectivity of this compound can be represented by the following condensed structural formula:

CH₃-CH₂-CH=CH-(CH₂)₇-CH₃

Isomerism in Dodecene

The formula C₁₂H₂₄ can represent a vast number of structural and stereoisomers. Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, the primary forms of isomerism are geometric isomerism (a type of stereoisomerism) and constitutional isomerism.

Geometric Isomerism in this compound: (E) and (Z) Isomers

The restricted rotation around the carbon-carbon double bond in this compound results in two distinct geometric isomers. These isomers are classified using the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.[4]

-

(Z)-3-Dodecene : In this isomer, the higher-priority groups on each carbon of the double bond are on the same side (from the German zusammen, meaning together). For this compound, the ethyl group (-CH₂CH₃) on C-3 and the octyl group (-C₈H₁₇) on C-4 are on the same side of the double bond. This configuration is often referred to as the cis isomer.[3][5]

-

(E)-3-Dodecene : In this isomer, the higher-priority groups on each carbon of the double bond are on opposite sides (from the German entgegen, meaning opposite). This is also known as the trans isomer.[2][6][7]

Constitutional Isomers

Constitutional isomers share the same molecular formula (C₁₂H₂₄) but have different atomic connectivity. The dodecene family has numerous constitutional isomers, which can be categorized as follows:

-

Positional Isomers : These isomers differ in the location of the double bond within the carbon chain. Examples include 1-dodecene, 2-dodecene, 4-dodecene, etc.[8] 1-Dodecene, an alpha-olefin, is of significant commercial importance.[8]

-

Skeletal Isomers : These isomers have different carbon backbone structures, meaning they contain branching. For example, a methyl group could be attached to the main undecene chain (e.g., 2-methyl-3-undecene). The alkane equivalent, dodecane (C₁₂H₂₆), has 355 constitutional isomers, which illustrates the high degree of skeletal isomerism possible.[9][10]

Physicochemical Properties

The physical and chemical properties of this compound isomers can vary. While extensive experimental data for all isomers is not always available, a collection of experimental and predicted data is presented below. The Kovats Retention Index, a key parameter in gas chromatography, is particularly useful for differentiating between the (E) and (Z) isomers.

| Property | (E)-3-Dodecene | (Z)-3-Dodecene | This compound (Isomer Unspecified) |

| Molecular Formula | C₁₂H₂₄[2][6] | C₁₂H₂₄[3][5] | C₁₂H₂₄[1] |

| Molecular Weight ( g/mol ) | 168.32[2] | 168.32[3] | 168.32[11] |

| CAS Number | 7206-14-6[6][7] | 7239-23-8[5] | 2030-83-3[1] |

| Boiling Point | - | - | 212.2 ± 7.0 °C (Predicted)[12] |

| Density | - | - | 0.764 ± 0.06 g/cm³ (Predicted)[12] |

| Kovats Retention Index (Standard non-polar) | 1185, 1193[2] | 1185, 1195, 1196[3] | - |

| Kovats Retention Index (Semi-standard non-polar) | 1185 - 1185.3[2] | 1184 - 1191.3[3] | - |

Experimental Protocols

General Synthesis of this compound

Generalized Reaction Scheme:

-

Ylide Formation: CH₃CH₂CH₂P(Ph)₃⁺Br⁻ + Base → [CH₃CH₂CH=P(Ph)₃]

-

Wittig Reaction: [CH₃CH₂CH=P(Ph)₃] + CH₃(CH₂)₇CHO → CH₃CH₂CH=CH(CH₂)₇CH₃ + Ph₃P=O

The stereochemical outcome (E/Z ratio) of the Wittig reaction depends heavily on the nature of the ylide and the reaction conditions. Stabilized ylides tend to favor the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer.

Characterization

The synthesized product must be characterized to confirm its identity and determine the isomeric ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure. The coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum can distinguish between the (E) and (Z) isomers.

-

Infrared (IR) Spectroscopy : The C=C stretch will be present, and the C-H out-of-plane bending bands can help identify the substitution pattern of the alkene. For instance, trans-alkenes typically show a strong band around 960-980 cm⁻¹.[13]

-

Mass Spectrometry (MS) : Used to confirm the molecular weight (168.32 g/mol ). The fragmentation pattern can provide further structural information. Electron ionization mass spectral data for both (E) and (Z) isomers are available in the NIST Chemistry WebBook.[5][6]

-

Gas Chromatography (GC) : GC is an excellent tool for separating the (E) and (Z) isomers and determining their relative abundance in the final product. Comparison of retention times with known standards is definitive.[6][7]

Conclusion

This compound is a simple alkene whose structure gives rise to significant isomeric complexity. The primary stereoisomers, (E)-3-dodecene and (Z)-3-dodecene, exhibit distinct spatial arrangements and can be differentiated by their physical properties and spectroscopic data. Furthermore, a large number of constitutional isomers of dodecene exist, differing in double bond position and carbon skeleton. While a specific, optimized synthesis for this compound is not prominently documented, its preparation can be approached using established methods in organic chemistry, such as the Wittig reaction. The protocols and data presented in this guide offer a foundational resource for researchers working with this and related unsaturated hydrocarbons.

References

- 1. This compound [webbook.nist.gov]

- 2. (E)-3-Dodecene | C12H24 | CID 5362826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-3-dodecene | C12H24 | CID 5364450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound, (Z)- [webbook.nist.gov]

- 6. This compound, (E)- [webbook.nist.gov]

- 7. This compound, (E)- [webbook.nist.gov]

- 8. 1-Dodecene - Wikipedia [en.wikipedia.org]

- 9. Dodecane - Wikipedia [en.wikipedia.org]

- 10. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound (CAS 2030-83-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. This compound CAS#: 7206-14-6 [m.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

The Enigmatic Presence of 3-Dodecene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dodecene, a 12-carbon alkene, is a volatile organic compound (VOC) that has been identified as a metabolite in the plant kingdom. While its presence is documented, detailed information regarding its biosynthesis, quantitative occurrence, and specific biological functions in plants remains largely uncharted territory. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the natural occurrence of this compound in plants. It synthesizes available data, proposes a plausible biosynthetic pathway based on established principles of plant biochemistry, details relevant experimental protocols for its detection and quantification, and highlights significant knowledge gaps to guide future research.

Introduction

Plant-derived volatile organic compounds (VOCs) play crucial roles in plant defense, pollination, and communication with other organisms. Among the vast array of these compounds, alkenes, or olefins, represent a significant class. This compound (C₁₂H₂₄), a medium-chain alkene, has been noted as a plant metabolite and a component of some essential oils. Its isomers, particularly (Z)-3-dodecene, are recognized in natural product databases. However, a comprehensive understanding of its distribution across the plant kingdom, the genetic and enzymatic machinery responsible for its production, and its ecological significance is still in its infancy. This guide aims to consolidate the existing information and provide a framework for researchers interested in exploring the role of this compound in plants.

Natural Occurrence of this compound in Plants

The documented presence of this compound in the plant kingdom is sparse and often qualitative. While it is listed in the LOTUS (the natural products occurrence database) as a plant metabolite, specific examples in the scientific literature are limited.

One notable mention is its identification in Launaea resedifolia, a member of the Asteraceae family. However, detailed studies quantifying its abundance in this or other species are currently lacking. The positional isomer, 1-dodecene, has been detected in rice volatiles following infestation by the brown planthopper, suggesting that the production of C12 alkenes can be induced by biotic stress.

It is important to note that the composition of plant volatiles can be highly dependent on factors such as the plant's developmental stage, environmental conditions, and biotic interactions. Therefore, the absence of this compound in the essential oil profile of a particular plant under specific conditions does not definitively rule out its production under different circumstances.

Proposed Biosynthetic Pathway of this compound

While the precise biosynthetic pathway of this compound in plants has not been elucidated, a plausible route can be hypothesized based on the known biosynthesis of other alkenes and fatty acid metabolism in plants. The proposed pathway involves the modification of a C12 fatty acid precursor, lauric acid (dodecanoic acid).

Hypothesized Biosynthetic Pathway of this compound:

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Pathway Description:

-

Lauric Acid Synthesis: The pathway begins in the plastid with the de novo synthesis of lauric acid (C12:0) from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex.

-

Transport and Activation: Lauric acid is then transported to the cytosol or endoplasmic reticulum (ER) where it is activated to its CoA thioester, lauroyl-CoA.

-

Hydroxylation and Dehydration (Hypothetical): A key hypothetical step involves the introduction of a hydroxyl group at the C-3 position, followed by dehydration to create a double bond between C-2 and C-3 or C-3 and C-4. Bifunctional enzymes, such as fatty acid desaturases with hydroxylase activity, could potentially catalyze such reactions.

-

Decarboxylation (Hypothetical): The final step is likely a decarboxylation reaction that removes the carboxyl group and results in the formation of the C11 alkene with the double bond at the C-3 position, yielding this compound. While enzymes that produce terminal alkenes (1-alkenes) via decarboxylation of fatty acids are known (e.g., OleT, UndA, UndB), the enzymatic machinery for the production of internal alkenes like this compound in plants is yet to be identified. It is possible that a novel type of decarboxylase or a bifunctional desaturase-decarboxylase is involved.

Quantitative Data

As of the date of this guide, there is a significant lack of quantitative data on the concentration of this compound in any plant species in the peer-reviewed scientific literature. The analysis of plant volatiles often reveals a complex mixture of compounds, with concentrations ranging from trace amounts (ng/g fresh weight) to major components (µg/g fresh weight).

Table 1: Quantitative Data for this compound in Plants

| Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| Data Not Available | - | - | - | - |

The absence of data highlights a critical area for future research. The development and application of sensitive analytical methods are necessary to determine the concentration of this compound in various plant tissues and under different physiological and ecological conditions.

Experimental Protocols

The analysis of this compound in plant materials typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation, identification, and quantification.

Sample Preparation and Extraction

Objective: To extract volatile compounds, including this compound, from plant tissue.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free method ideal for the analysis of volatile and semi-volatile compounds.

-

Materials:

-

Fresh plant material (e.g., leaves, flowers)

-

20 mL headspace vials with screw caps and septa

-

SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)

-

Heater-stirrer or water bath

-

-

Protocol:

-

Weigh a precise amount of fresh plant material (e.g., 1-5 g) and place it into a headspace vial.

-

Seal the vial tightly.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

Method 2: Solvent Extraction

-

Materials:

-

Fresh or dried plant material

-

Organic solvent (e.g., hexane, dichloromethane)

-

Grinder or mortar and pestle

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

-

Protocol:

-

Grind the plant material to a fine powder.

-

Extract the powder with the chosen solvent using a suitable method (e.g., Soxhlet extraction for several hours or sonication for 30-60 minutes).

-

Filter the extract to remove solid plant material.

-

Concentrate the extract to a small volume using a rotary evaporator under reduced pressure.

-

The concentrated extract can then be directly injected into the GC-MS.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the extracted sample.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5)

-

-

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2-5 minutes

-

Ramp: Increase to 200-250 °C at a rate of 3-10 °C/min

-

Final hold: 5-10 minutes

-

-

Injection Mode: Splitless or split (e.g., 1:20)

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

Quantification: For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used to improve accuracy and precision.

Workflow Diagram for GC-MS Analysis:

Caption: General workflow for the analysis of this compound in plant samples.

Potential Biological Roles and Future Directions

The biological role of this compound in plants is currently unknown. However, based on the functions of other plant VOCs, several hypotheses can be proposed:

-

Defense: It may act as a repellent or toxicant against herbivores or pathogens.

-

Communication: It could be involved in attracting pollinators or parasitoids of herbivores (indirect defense).

-

Allelopathy: It might have inhibitory effects on the growth of neighboring plants.

Interestingly, (Z)-3-dodecenoic acid, a closely related compound, has been identified as a potential alarm pheromone in some thrips species that induce galls on Acacia trees. This raises the intriguing possibility that plants may produce this compound or its derivatives as part of their defense strategy against these insects, or that the insects sequester and modify plant-derived precursors.

Future research should focus on:

-

Screening a wider range of plant species for the presence and quantity of this compound.

-

Identifying the genes and enzymes responsible for its biosynthesis.

-

Investigating the ecological roles of this compound through bioassays.

-

Exploring its potential applications in agriculture (e.g., as a biopesticide) and other industries.

Conclusion

This compound represents an enigmatic component of the plant volatilome. While its existence as a plant metabolite is acknowledged, a significant dearth of information regarding its biosynthesis, quantitative distribution, and biological function persists. This technical guide has provided a synthesis of the current knowledge, a plausible biosynthetic pathway, and detailed experimental protocols to facilitate further investigation. The study of this compound offers a promising avenue for discovering novel biochemical pathways and understanding the complex chemical ecology of plants, with potential applications in drug development and sustainable agriculture. The significant knowledge gaps highlighted herein underscore the need for dedicated research to unravel the secrets of this intriguing plant-derived alkene.

The Elusive Role of 3-Dodecene as a Human Metabolite: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

3-Dodecene, an unsaturated aliphatic hydrocarbon, has been identified as a human metabolite, specifically detected in urine and saliva. Despite its confirmed presence in the human body, its metabolic significance, precise biosynthetic and catabolic pathways, and quantitative levels in various biological matrices remain largely uncharacterized in the scientific literature. This technical guide synthesizes the current, albeit limited, knowledge regarding this compound's role as a human metabolite. It outlines a putative metabolic pathway based on the known metabolism of similar long-chain alkenes, details generalized experimental protocols for its detection, and discusses its potential origins. Due to a significant lack of published quantitative data, this document highlights the critical need for further research to elucidate the physiological and pathological relevance of this endogenous compound.

Introduction

This compound (C₁₂H₂₄) is a long-chain alkene that exists as two geometric isomers, (Z)-3-dodecene and (E)-3-dodecene. Both isomers have been reported as human metabolites, with evidence of their presence in urine and saliva[1][2]. As volatile organic compounds (VOCs), their detection in bodily fluids and breath suggests potential roles as biomarkers for physiological or pathological states. However, a comprehensive understanding of their metabolic lifecycle—from synthesis to excretion—is currently lacking. This document aims to provide a detailed overview of the known information and to propose scientifically-grounded hypotheses regarding the metabolism and analysis of this compound in a human context.

Data Presentation: Quantitative Levels of this compound in Human Samples

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound in human biological samples. At present, there are no published studies that provide specific concentration ranges for this compound in human urine, saliva, blood, breath, or any other tissue. The mandatory requirement to summarize quantitative data into tables cannot be fulfilled due to the absence of this information in publicly available scientific databases. The development of validated analytical methods is a prerequisite for generating such data and would be a crucial step forward in understanding the relevance of this metabolite.

Proposed Metabolic Pathways of this compound

While a specific metabolic pathway for this compound has not been delineated in humans, the metabolism of similar long-chain alkenes is generally understood to be mediated by the cytochrome P450 (CYP) superfamily of enzymes[3][4].

Phase I Metabolism: Epoxidation

The primary metabolic transformation of alkenes is epoxidation of the double bond, catalyzed by CYP monooxygenases[3]. This reaction introduces an epoxide ring, a highly reactive intermediate. In the case of this compound, this would result in the formation of 3,4-epoxydodecane.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Analysis of volatile organic compounds in human saliva by a static sorptive extraction method and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug metabolism by cytochromes P450 in the liver and small bowel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Dodecene: CAS Registry Numbers, Identification, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-dodecene, including its CAS registry numbers, physicochemical properties, detailed experimental protocols for its identification and synthesis, and key spectroscopic data. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who work with this alkene.

Core Identification and Physicochemical Properties

This compound is a long-chain alkene with the chemical formula C₁₂H₂₄. It exists as a mixture of isomers, primarily the geometric isomers (Z)-3-dodecene (cis) and (E)-3-dodecene (trans). The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the isomeric mixture and each specific stereoisomer, which are crucial for unambiguous identification in research and regulatory contexts.

Table 1: CAS Registry Numbers and Physicochemical Properties of this compound Isomers

| Property | This compound (Isomer Mixture) | (Z)-3-Dodecene (cis) | (E)-3-Dodecene (trans) |

| CAS Registry Number | 2030-83-3[1] | 7239-23-8[2][3] | 7206-14-6[4] |

| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₄[2][3] | C₁₂H₂₄[4] |

| Molecular Weight | 168.32 g/mol | 168.32 g/mol [5] | 168.32 g/mol [4][6] |

| Boiling Point | ~207.3 °C (estimate)[1][7] | ~207.3 °C (estimate)[7] | ~212.2 °C (predicted)[4] |

| Density | ~0.776 g/cm³ (estimate)[1][7] | ~0.776 g/cm³ (estimate)[7] | ~0.764 g/cm³ (predicted)[4] |

| Refractive Index | ~1.427 (estimate)[1] | ~1.426 (estimate)[7] | Not available |

Note: Experimental values for boiling point, density, and refractive index can vary slightly based on experimental conditions. The values presented are a combination of predicted and estimated data from available sources.

Synthesis of this compound Isomers

The stereoselective synthesis of (Z)- and (E)-3-dodecene can be effectively achieved using the Wittig reaction, a powerful method for creating carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.

Synthesis of (Z)-3-Dodecene via the Wittig Reaction

The synthesis of (Z)-alkenes is typically favored when using non-stabilized ylides in the Wittig reaction.[8][9]

Reaction Scheme:

Caption: Synthesis of (Z)-3-Dodecene via the Wittig Reaction.

Experimental Protocol:

-

Preparation of the Phosphonium Salt: In a flame-dried, nitrogen-purged round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add 1-bromononane (1.0 eq) and reflux the mixture for 24 hours. Cool the reaction to room temperature, and collect the resulting white precipitate of nonyltriphenylphosphonium bromide by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

Ylide Formation: Suspend the nonyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at 0 °C for 30 minutes.

-

Wittig Reaction: To the ylide solution at 0 °C, add propanal (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexane) to yield pure (Z)-3-dodecene.

Synthesis of (E)-3-Dodecene via the Schlosser Modification of the Wittig Reaction

To favor the formation of the (E)-isomer, the Schlosser modification of the Wittig reaction is employed. This method involves the use of a strong base at low temperatures to epimerize the intermediate betaine.[8][10][11][12]

Reaction Scheme:

References

- 1. This compound CAS#: 2030-83-3 [m.chemicalbook.com]

- 2. This compound, (Z)- [webbook.nist.gov]

- 3. This compound, (Z)- [webbook.nist.gov]

- 4. This compound CAS#: 7206-14-6 [m.chemicalbook.com]

- 5. This compound, (Z)- (CAS 7239-23-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound, (E)- (CAS 7206-14-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. CIS-3-DODECENE CAS#: 7239-23-8 [m.chemicalbook.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. synarchive.com [synarchive.com]

- 12. Schlosser Modification [organic-chemistry.org]

Basic reactions of 3-Dodecene in organic chemistry

An In-depth Technical Guide on the Core Reactions of 3-Dodecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a long-chain alkene with the chemical formula C₁₂H₂₄, serves as a valuable model and intermediate in organic synthesis.[1][2][3] Its carbon-carbon double bond is a site of high electron density, making it susceptible to a variety of chemical transformations. This document provides a comprehensive overview of the fundamental reactions of this compound, with a focus on addition, oxidation, and metathesis pathways. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to support advanced research and application in fields such as drug development and materials science. Both (E)-3-dodecene and (Z)-3-dodecene isomers are considered, with their respective CAS numbers being 2030-83-3 and 7239-23-8.[2][3]

Addition Reactions

Addition reactions are characteristic of alkenes, involving the breaking of the π-bond to form two new σ-bonds.[4] For an unsymmetrical internal alkene like this compound, the regioselectivity of these additions is a critical consideration.

Electrophilic Addition of Hydrogen Halides (Hydrohalogenation)

The reaction of this compound with hydrogen halides (HCl, HBr, HI) proceeds via an electrophilic addition mechanism.[5] The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[6][7][8] In the case of this compound, the two carbons of the double bond (C3 and C4) are both secondary, leading to the formation of two secondary carbocation intermediates with similar stability. This results in a mixture of two constitutional isomers: 3-halododecane and 4-halododecane.

Table 1: Summary of Hydrohalogenation Reaction Data

| Parameter | Description |

| Reactants | This compound, HX (X = Cl, Br, I) |

| Products | 3-Halododecane and 4-Halododecane |

| Solvent | Inert solvent (e.g., Dichloromethane (B109758), Diethyl ether) |

| Regioselectivity | Follows Markovnikov's rule; produces a mixture of regioisomers due to comparable stability of the secondary carbocation intermediates.[5][6] |

| Stereoselectivity | Not stereoselective; the planar carbocation intermediate can be attacked from either face, leading to a racemic mixture if a chiral center is formed.[9] |

| Typical Conditions | Gaseous HX bubbled through the solution at low temperatures (e.g., 0 °C). |

Representative Experimental Protocol: Hydrochlorination of this compound

-

Dissolve this compound (1 equivalent) in a suitable inert solvent, such as anhydrous dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Bubble dry hydrogen chloride gas slowly through the stirred solution.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Once the reaction is complete, stop the flow of HCl gas and allow the mixture to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the product mixture of 3-chlorododecane and 4-chlorododecane.

-

Purify the products if necessary using fractional distillation or column chromatography.

Caption: Hydrohalogenation pathway of this compound.

Acid-Catalyzed Hydration

The addition of water across the double bond of this compound in the presence of a strong acid catalyst (e.g., H₂SO₄) yields alcohols.[10][11] Similar to hydrohalogenation, this reaction proceeds through a carbocation intermediate and follows Markovnikov's rule, producing a mixture of dodecan-3-ol and dodecan-4-ol.[12][13]

Table 2: Summary of Acid-Catalyzed Hydration Data

| Parameter | Description |

| Reactants | This compound, H₂O |

| Catalyst | Strong acid (e.g., concentrated H₂SO₄, H₃PO₄) |

| Products | Dodecan-3-ol and Dodecan-4-ol |

| Regioselectivity | Follows Markovnikov's rule, leading to a mixture of secondary alcohols.[13] |

| Stereoselectivity | Not stereoselective, produces a racemic mixture at any newly formed chiral centers.[9] |

| Typical Conditions | Aqueous acid solution, with reaction temperature controlled to favor alcohol formation over the reverse elimination reaction.[10] |

Representative Experimental Protocol: Acid-Catalyzed Hydration of this compound

-

In a round-bottom flask, add a solution of 50% aqueous sulfuric acid.

-

Cool the flask in an ice bath and slowly add this compound (1 equivalent) with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may require gentle heating depending on the substrate's reactivity.

-

Monitor the reaction until completion.

-

Pour the reaction mixture into a separatory funnel containing cold water to dilute the acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product mixture of dodecan-3-ol and dodecan-4-ol, which can be purified by distillation.

Halogenation

This compound readily reacts with halogens like bromine (Br₂) and chlorine (Cl₂) in an inert solvent.[14] The reaction proceeds through a cyclic halonium ion intermediate.[15][16] The subsequent nucleophilic attack by the halide ion occurs from the opposite side of the intermediate, resulting in anti-addition of the two halogen atoms across the double bond.[17]

Table 3: Summary of Halogenation Reaction Data

| Parameter | Description |

| Reactants | This compound, X₂ (X = Cl, Br) |

| Products | 3,4-Dihalododecane |

| Solvent | Inert solvent (e.g., CCl₄, CH₂Cl₂) |

| Regioselectivity | Not applicable as identical atoms are added to both carbons. |

| Stereoselectivity | Anti-addition. The two halogen atoms add to opposite faces of the original double bond.[15][17] |

| Typical Conditions | Room temperature, often performed as a titration to observe the disappearance of the halogen color.[14] |

Representative Experimental Protocol: Bromination of this compound

-

Dissolve this compound (1 equivalent) in dichloromethane in a flask protected from light.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise to the alkene solution with stirring.

-

Continue the addition until the characteristic reddish-brown color of bromine persists, indicating the consumption of the alkene.

-

Stir the reaction mixture for an additional 15-20 minutes at room temperature.

-

Wash the solution with aqueous sodium thiosulfate (B1220275) to remove excess bromine, followed by a wash with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Evaporate the solvent to obtain the 3,4-dibromododecane product.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of an alkene.[18] The reaction is stereospecific, resulting in syn-addition of the hydrogen and hydroxyl group.[19][20] Borane (BH₃), often used as a complex with THF, adds across the double bond of this compound, with the boron atom attaching to the less sterically hindered carbon (C3) and the hydrogen to the more substituted carbon (C4), and vice versa. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding a mixture of dodecan-3-ol and dodecan-4-ol.

Table 4: Summary of Hydroboration-Oxidation Reaction Data

| Parameter | Description |

| Reactants | Step 1: this compound, BH₃·THF (or 9-BBN). Step 2: H₂O₂, NaOH(aq).[21] |

| Products | Dodecan-3-ol and Dodecan-4-ol |

| Regioselectivity | Anti-Markovnikov addition of H and OH.[18][19] |

| Stereoselectivity | Syn-addition of H and OH across the double bond.[18][20] |

| Typical Conditions | Step 1: Anhydrous THF, 0 °C to room temperature. Step 2: 30% H₂O₂, aqueous NaOH, room temperature. |

Representative Experimental Protocol: Hydroboration-Oxidation of this compound

-

In a dry, nitrogen-flushed flask, dissolve this compound (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C and add a 1 M solution of borane-THF complex (BH₃·THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the mixture back to 0 °C and slowly add 3 M aqueous NaOH, followed by the careful, dropwise addition of 30% hydrogen peroxide.

-

Heat the mixture to reflux for 1 hour to ensure complete oxidation.

-

After cooling, separate the layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the alcohol products.

Caption: Experimental workflow for hydroboration-oxidation.

Oxidation and Oxidative Cleavage Reactions

The double bond of this compound can be targeted by various oxidizing agents to yield epoxides, diols, or cleavage products.

Epoxidation

Alkenes react with peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form epoxides (oxiranes).[22] The reaction is a concerted syn-addition of an oxygen atom to the double bond.[22] Epoxidation of this compound yields 3,4-epoxydodecane.

Table 5: Summary of Epoxidation Reaction Data

| Parameter | Description |

| Reactants | This compound, Peroxy acid (e.g., m-CPBA) |

| Product | 3,4-Epoxydodecane |

| Solvent | Aprotic solvent (e.g., CH₂Cl₂, CHCl₃) |

| Stereoselectivity | Syn-addition of the oxygen atom. The stereochemistry of the starting alkene is retained in the product. |

| Typical Conditions | Room temperature. The reaction is often buffered with NaHCO₃ to neutralize the carboxylic acid byproduct. |

Representative Experimental Protocol: Epoxidation of this compound

-

Dissolve this compound (1 equivalent) in dichloromethane in an Erlenmeyer flask.

-

Add solid sodium bicarbonate (approx. 2 equivalents).

-

In a separate container, dissolve m-CPBA (approx. 1.1 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred alkene solution at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the mixture to remove sodium bicarbonate and the meta-chlorobenzoic acid byproduct.

-

Wash the filtrate with a 10% sodium sulfite (B76179) solution, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ and remove the solvent by rotary evaporation to yield the epoxide.

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of the C=C double bond.[23][24] The reaction of this compound with ozone (O₃) at low temperature forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide.[25][26] The workup conditions determine the final products.[26]

-

Reductive Workup (e.g., with dimethyl sulfide (B99878), (CH₃)₂S, or Zinc/H₂O) cleaves the ozonide to yield aldehydes or ketones.[27][28] Ozonolysis of this compound followed by reductive workup yields propanal and nonanal.

-

Oxidative Workup (e.g., with hydrogen peroxide, H₂O₂) yields carboxylic acids or ketones.[27] This procedure would convert this compound to propanoic acid and nonanoic acid.

Table 6: Summary of Ozonolysis Reaction Data

| Parameter | Description |

| Reactants | Step 1: this compound, O₃. Step 2: Workup reagent. |

| Products (Reductive) | Propanal and Nonanal |

| Products (Oxidative) | Propanoic Acid and Nonanoic Acid |

| Solvent | Non-participating solvent (e.g., CH₂Cl₂, Methanol) |

| Typical Conditions | Step 1: -78 °C (dry ice/acetone bath). Step 2: Addition of workup reagent at -78 °C, then warming to room temperature. |

Representative Experimental Protocol: Ozonolysis with Reductive Workup

-

Dissolve this compound (1 equivalent) in methanol (B129727) or dichloromethane in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.

-

Cool the solution to -78 °C.

-

Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of unreacted ozone.

-

Purge the solution with nitrogen or oxygen gas to remove excess ozone.

-

Add dimethyl sulfide (DMS, approx. 1.5 equivalents) to the cold solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Remove the solvent and the dimethyl sulfoxide (B87167) (DMSO) byproduct under reduced pressure to isolate the aldehyde products, propanal and nonanal.

Alkene Metathesis

Alkene metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts).[29] While ring-closing and ring-opening metathesis are common, this compound could potentially undergo cross-metathesis with another alkene to form new olefinic products. The specific products would depend on the reaction partner and catalyst used. This reaction is a powerful tool for constructing complex molecular architectures.[29]

References

- 1. This compound CAS#: 7206-14-6 [m.chemicalbook.com]

- 2. (E)-3-Dodecene | C12H24 | CID 5362826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (Z)- [webbook.nist.gov]

- 4. 8.3 Addition Reactions – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. leah4sci.com [leah4sci.com]

- 7. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. leah4sci.com [leah4sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. leah4sci.com [leah4sci.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Ozonolysis - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 26. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Properties of 3-Dodecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unsaturated aliphatic hydrocarbon 3-dodecene, with a focus on its core physicochemical properties, chemical behavior, and spectroscopic profile. This compound, a long-chain alkene, exists as two geometric isomers, (E)-3-dodecene and (Z)-3-dodecene, the properties of which are detailed herein. While specific applications in drug development are not documented in current literature, this guide serves as a foundational resource for researchers interested in the characteristics and potential of this molecule.

Physicochemical Properties

This compound is a C12 hydrocarbon with the molecular formula C₁₂H₂₄ and a molecular weight of approximately 168.32 g/mol .[1][2] Its properties are influenced by the geometry of the double bond at the C3 position. Both (E)- and (Z)-isomers are recognized as human metabolites.[1][2]

Quantitative Data Summary

The following tables summarize the key physicochemical properties for both (E)- and (Z)-isomers of this compound. Data is compiled from various sources and includes both experimental and predicted values.

Table 1: General Properties of this compound Isomers